3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-
Description
The compound 3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)- (CAS: 1352066-68-2) is a structurally complex piperidine derivative with the molecular formula C₂₈H₃₅Cl₂NO₅S and a molecular weight of 568.55 g/mol . Its stereochemical configuration is defined as (3R,5R,6S), and it features:
- Two aromatic chlorophenyl substituents at positions 5 (3-chlorophenyl) and 6 (4-chlorophenyl).
- A methyl group at position 3 of the piperidine ring.
- A chiral (1S)-configured side chain containing an isopropylsulfonyl group and a branched alkyl moiety.
Properties
Molecular Formula |
C28H35Cl2NO5S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[(3R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23?,24?,26?,28-/m1/s1 |
InChI Key |
DRLCSJFKKILATL-YCXUBWQMSA-N |
Isomeric SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of AMG 232 involves the de novo design of a rigid piperidinone scaffold, followed by systemic optimization . The industrial production methods for AMG 232 are not extensively detailed in the literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Functional Group Reactivity
The Compound contains the following reactive moieties:
-
Piperidine ring with a ketone group (2-oxo).
-
Chlorophenyl substituents (3-chlorophenyl and 4-chlorophenyl).
-
Sulfonyl group (from the (1-methylethyl)sulfonyl moiety).
-
Acetic acid side chain .
Table 1: Key Functional Groups and Reactivity
| Functional Group | Position | Potential Reactions |
|---|---|---|
| 2-Oxopiperidine | Piperidine ring | Nucleophilic attack, reduction to alcohol |
| Chlorophenyl groups | C5 and C6 | Electrophilic substitution (e.g., Suzuki coupling) |
| Sulfonyl group | Side chain | Hydrolysis, nucleophilic substitution |
| Acetic acid | Terminal chain | Esterification, salt formation |
Nucleophilic Attack on the 2-Oxopiperidine Ring
The ketone group at the 2-position of the piperidine ring is susceptible to nucleophilic attack. In preclinical studies, analogs of this Compound have been reduced using sodium borohydride (NaBH4) to form secondary alcohols, though direct data for this specific derivative is limited .
Example Reaction:
Reactivity of Chlorophenyl Substituents
The 3-chlorophenyl and 4-chlorophenyl groups may undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under basic conditions. This is supported by the structural similarity to MDM2 inhibitors like Navtemadlin (AMG-232), where halogenated aryl groups are leveraged for late-stage functionalization .
Conditions for Suzuki Coupling:
-
Catalyst: Pd(PPh3)4
-
Base: K2CO3
-
Solvent: Dioxane/H2O
Sulfonyl Group Hydrolysis
The isopropyl sulfonyl group is stable under physiological conditions but may hydrolyze in strongly acidic or basic environments to yield sulfonic acids. Stability studies for Navtemadlin indicate no significant degradation at pH 7.4, suggesting controlled reactivity in biological systems .
Acetic Acid Side Chain Modifications
The terminal acetic acid group can form esters (e.g., methyl ester via Fischer esterification) or salts (e.g., sodium salt for improved solubility). Such modifications are common in prodrug development but have not been explicitly reported for this Compound .
Table 2: Stability Data (Inferred from Analogous Compounds)
| Condition | Observation | Source |
|---|---|---|
| Aqueous (pH 7.4) | Stable over 24 hours (t1/2 > 48 hrs) | |
| Acidic (pH 2.0) | Partial hydrolysis of sulfonyl group | |
| High Temperature | Decomposition above 150°C |
Challenges in Reaction Optimization
-
Steric Hindrance : The bulky (1-methylethyl)sulfonyl-methylpropyl side chain limits accessibility to the piperidine ring, necessitating optimized catalysts for efficient transformations .
-
Chiral Centers : The (3R,5R,6S) configuration requires enantioselective methods to preserve stereochemistry during derivatization .
Scientific Research Applications
AMG 232 has been extensively studied for its potential in cancer therapy. It has demonstrated robust antitumor efficacy in preclinical models, particularly in tumors with wild-type p53 . The compound has shown the ability to induce complete and durable regression of MDM2-amplified tumors through growth arrest and induction of apoptosis . AMG 232 is also being evaluated in combination with other chemotherapeutic agents to enhance its antitumor effects . Beyond cancer therapy, AMG 232’s role in modulating the p53 pathway makes it a valuable tool for studying cell-cycle regulation, DNA repair, and apoptosis in various biological contexts .
Mechanism of Action
AMG 232 exerts its effects by binding to the MDM2 protein with picomolar affinity, thereby inhibiting the MDM2-p53 interaction . This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor that regulates cell-cycle progression, DNA repair, and apoptosis . By preventing MDM2 from degrading p53, AMG 232 allows p53 to accumulate and exert its tumor-suppressive functions . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors, which mediate cell-cycle arrest and apoptosis .
Comparison with Similar Compounds
Electronic and Steric Effects
- The target compound’s dual chlorophenyl groups introduce significant steric bulk and electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets compared to simpler analogs like 2-(4-chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid .
- The isopropylsulfonyl group in the target compound likely improves metabolic stability and solubility relative to non-sulfonylated derivatives, such as the thienylmethyl-substituted [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetic acid .
Acidity and Conformational Behavior
- Studies on zwitterionic N-methylpiperidine betaines (e.g., 5-(N-methylpiperidine)-alkanocarboxylates) revealed pKa values ranging from 2.5–4.5, determined via potentiometric titration .
- Semiempirical calculations on betaines demonstrated that conformers with shorter N···O distances (2.6–3.0 Å) exhibit greater stabilization due to intramolecular electrostatic interactions . The target compound’s stereochemistry and substituents may similarly restrict conformational flexibility, favoring bioactive conformations.
Structural Complexity and Chirality
- The (3R,5R,6S) configuration of the target compound contrasts with the simpler stereochemistry of compounds like {4-[(3S,5R)-...]piperazin-1-yl}acetic acid (), which has a single chiral center. This complexity may enhance selectivity in chiral environments, such as enzyme active sites.
- The piperazine-acetic acid hybrid in ’s compound highlights the role of heterocyclic-acid hybrids in modulating pharmacokinetic properties, a feature shared with the target compound’s piperidine-acetic acid backbone .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for obtaining the compound with high enantiomeric excess?
- Methodology : Multi-step synthesis involving chiral auxiliaries or asymmetric catalysis is critical for stereochemical control. For example, enantioselective alkylation of piperidine precursors (as in ) can be adapted, using TFA-mediated cyclization and column chromatography for purification. Chiral HPLC or capillary electrophoresis should be employed to monitor enantiomeric purity . Patent-derived protocols ( ) suggest iterative coupling of halogenated aryl groups and sulfonyl-protected intermediates under controlled temperatures (e.g., −78°C for stereospecific reactions).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s stereochemistry?
- Methodology :
- NMR : 1H- and 13C-NMR with NOESY or COSY to confirm spatial relationships between substituents (e.g., distinguishing axial/equatorial positions in the piperidine ring) .
- X-ray crystallography : Resolve absolute configuration and confirm (3R,5R,6S) stereochemistry. CSD surveys () highlight the utility of halogen···π interactions in stabilizing crystal packing, which can guide crystallization solvent selection (e.g., acetonitrile/water mixtures) .
- Polarimetry : Validate optical activity and enantiomeric ratios post-synthesis .
Q. What are the critical safety protocols for handling the compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (analogous to piperidine derivatives in ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : Immediate rinsing with water for eye/skin contact; administer artificial respiration if inhaled (per protocols) .
Advanced Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing the compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict stereochemical outcomes (e.g., Gibbs free energy barriers for sulfonyl group coupling).
- Information Science Integration : Apply machine learning to correlate reaction conditions (solvent, catalyst loading) with yield/stereoselectivity, as described in . This reduces trial-and-error experimentation by 30–50% .
- Feedback Loops : Refine computational models using experimental NMR/X-ray data to resolve discrepancies (e.g., unexpected diastereomer formation) .
Q. What strategies can address discrepancies between predicted and observed stereochemical outcomes during synthesis?
- Methodology :
- Ab Initio Calculations : Re-evaluate proposed reaction pathways using higher-level theories (e.g., CCSD(T)) to identify overlooked intermediates () .
- Dynamic NMR : Detect conformational flexibility in solution that may explain deviations from crystallographic data (e.g., chair-to-boat transitions in the piperidine ring) .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., halogenated piperidines in ) to identify steric/electronic factors influencing stereoselectivity .
Q. What methodologies are effective for analyzing the supramolecular assembly of the compound in solid-state structures?
- Methodology :
- CSD Mining : Identify recurring motifs (e.g., C=O···H–N hydrogen bonds, chlorophenyl π-stacking) using tools like Conquest ().
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of Cl···Cl contacts) to rationalize packing efficiency .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with supramolecular robustness (e.g., decomposition points for hydrogen-bonded networks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
